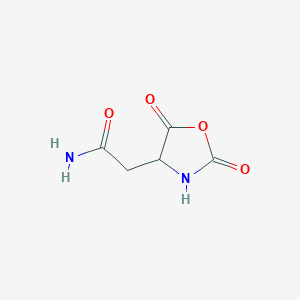
N,N'-Dibenzylideneethylenediamine
Overview
Description
N,N'-Dibenzylideneethylenediamine derivatives are a class of compounds that have been studied for various applications, including their use as ligands in catalytic reactions and their potential in antimicrobial activities. These compounds are characterized by the presence of a central ethylenediamine moiety flanked by benzylidene groups, which can be modified to alter their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of N,N'-Dibenzylideneethylenediamine derivatives can be achieved through various methods. For instance, chiral N-acylethylenediamines, which are related to the N,N'-dibenzylideneethylenediamine structure, can be synthesized from inexpensive and commercially available starting materials in a single reaction step . Similarly, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized, showcasing the structural diversity that can be achieved with diamine derivatives . The synthesis process often involves the formation of C=N bonds and can be tailored to produce compounds with specific properties, such as antimicrobial activity .
Molecular Structure Analysis
The molecular structure of N,N'-Dibenzylideneethylenediamine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. These analyses reveal details such as bond lengths, angles, and conformational preferences. For example, the crystal and molecular structure of a specific derivative, N,N'-dibenzylidene-l,2-diphenylethylenediamine, shows that the molecule adopts a planar conformation with specific bond lengths for aromatic, ethylenic, exocyclic, and double C=N bonds . The crystal structure is often stabilized by weak intermolecular forces such as van der Waals interactions, hydrogen bonds, and π-π stacking interactions .
Chemical Reactions Analysis
N,N'-Dibenzylideneethylenediamine derivatives can participate in various chemical reactions, including catalytic processes and intramolecular cyclizations. They have been used as ligands in the catalytic asymmetric addition of alkylzinc reagents to aldehydes, leading to the formation of alcohol products with high enantioselectivity . Additionally, these derivatives can undergo electron-transfer-mediated synthesis, as demonstrated in the intramolecular arylation of anions from N-(ortho-halobenzyl)arylamines to form phenanthridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Dibenzylideneethylenediamine derivatives are influenced by their molecular structure and the nature of substituents attached to the benzylidene groups. Conformational analysis and studies of intramolecular and intermolecular interactions provide insights into the stability and reactivity of these compounds. For instance, derivatives with different substituents exhibit various conformations, such as anti and gauche, which can affect their energy profiles and reactivity . The presence of functional groups like hydroxyl or halides can lead to the formation of strong hydrogen bonds or salt metathesis reactions, respectively .
Scientific Research Applications
Dabbagh et al. (2010) analyzed the molecular structures and conformational stability of N,N'-dibenzylideneethylenediamine derivatives. They found differences in conformations between gas and solid states, suggesting potential applications in molecular engineering and design (Dabbagh et al., 2010).
Alexakis et al. (2003) discussed the synthesis of (R,R)- and (S,S)-N,N'-dimethyl-1,2-diphenylethylenediamine, an intermediate in organic syntheses, indicating its utility in the synthesis of complex organic molecules (Alexakis et al., 2003).
Miyahara et al. (1999) described the synthesis of novel C2 chiral diamine ligands derived from cyclic Tröger bases, which could form complexes with several metal salts. These findings suggest applications in asymmetric synthesis and catalysis (Miyahara et al., 1999).
Caccamese et al. (1995) achieved the chromatographic separation of the enantiomers of antihistaminic 3,3'-di(1,3-thiazolidin-4-one) derivatives, which involved N,N'-dibenzylideneethylenediamine. This research has implications for pharmaceutical development and chiral separation techniques (Caccamese et al., 1995).
Wang Ling-ya (2015) discussed the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, highlighting its wide applications in medicine, pesticide, and chemical fields. The synthesis process suggests the chemical's role as an important intermediate in various industrial applications (Wang Ling-ya, 2015).
Rickli et al. (2015) explored the receptor binding profiles of NBOMe drugs, including N-2-methoxybenzyl-phenethylamines, in relation to their psychoactive properties. This research provides insight into the pharmacological effects of these substances, which could be relevant for drug development and understanding psychoactive drug mechanisms (Rickli et al., 2015).
Brandt et al. (2015) analyzed the analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Their findings contribute to the understanding of the properties of these substances, which is important for medicinal research and forensic toxicology (Brandt et al., 2015).
Arai et al. (2014) designed chiral secondary amine ligands for copper-catalyzed asymmetric Henry reactions. This work illustrates the application of these compounds in facilitating highly selective chemical reactions, crucial in synthetic chemistry (Arai et al., 2014).
Safety and Hazards
Mechanism of Action
Dibenzylidene ethylenediamine, also known as N1,N2-Dibenzylideneethane-1,2-diamine, N,N’-Bis(benzylidene)ethylenediamine, or N,N’-Dibenzylideneethylenediamine, is a chemical compound with the molecular formula C16H16N2
Target of Action
Schiff bases like dibenzylidene ethylenediamine have been studied as corrosion inhibitors for metals such as zinc .
Result of Action
As a corrosion inhibitor, it can potentially protect metal surfaces from degradation .
properties
IUPAC Name |
N-[2-(benzylideneamino)ethyl]-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAKBJNOARBSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059302 | |
| Record name | 1,2-Ethanediamine, N,N'-bis(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dibenzylideneethylenediamine | |
CAS RN |
104-71-2 | |
| Record name | N1,N2-Bis(phenylmethylene)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dibenzylideneethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 104-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N'-bis(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzylideneethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-Dibenzylideneethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYG8BVG45T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)